Cyanine7.5 maleimide
Description
Significance of Near-Infrared (NIR) Fluorescence in Biological Systems
Near-infrared (NIR) fluorescence imaging, typically utilizing the 650–900 nm spectral window, has emerged as a powerful tool in biological and medical research. acs.orgspandidos-publications.com The primary advantages of working within this range are the reduced autofluorescence from biological tissues and deeper tissue penetration compared to visible light. acs.orgspandidos-publications.comnih.govmdpi.com Biological molecules such as hemoglobin, water, and lipids absorb less light in the NIR region, leading to a clearer signal and improved signal-to-noise ratios. acs.org This characteristic is particularly beneficial for in vivo imaging, allowing for non-invasive monitoring of physiological and pathological processes in real-time. mdpi.comnih.gov
Overview of Cyanine (B1664457) Fluorophores and their Evolution in Academic Research
Cyanine dyes are a class of synthetic dyes belonging to the polymethine group. Their history dates back to the mid-19th century, with their initial applications in the photographic industry. nih.gov The basic structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. medchemexpress.com The length of this chain is a key determinant of the dye's absorption and emission wavelengths. glenresearch.com
The evolution of cyanine dyes for biomedical research has been marked by significant milestones. A major breakthrough was the development of water-soluble cyanine dyes, which was crucial for their application in biological environments. glenresearch.com Researchers like Alan Waggoner and his team were instrumental in synthesizing carboxymethylindocyanine dyes and later, sulfoindocyanine dyes, which exhibited improved brightness and reduced aggregation-induced quenching in aqueous solutions. glenresearch.com This led to the creation of the popular "Cy" series of dyes, including Cy3, Cy5, and Cy7, which have become standard tools in fluorescence microscopy, flow cytometry, and other biological assays. glenresearch.comfluorofinder.com Further modifications have focused on improving photostability, quantum yield, and creating reactive versions for conjugation to biomolecules. nih.govcore.ac.uk
Positioning of Cyanine7.5 Maleimide (B117702) within the NIR Dye Landscape
Cyanine7.5 maleimide is a specialized NIR fluorophore designed for specific applications in biomedical research. It is a member of the heptamethine cyanine dye family, characterized by a long polymethine chain that pushes its spectral properties into the deeper red and near-infrared regions. interchim.fr
Unique Attributes of this compound for Research Applications
The defining feature of this compound is the maleimide functional group. This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. interchim.frlumiprobe.com This allows for the targeted covalent labeling of these biomolecules, enabling researchers to track their distribution and dynamics in vivo. lumiprobe.comlumiprobe.com
Furthermore, the sulfonated versions of Cyanine7.5, often referred to as sulfo-Cyanine7.5, offer enhanced water solubility, which is critical for biological applications to prevent aggregation and ensure the dye's fluorescent properties are maintained in aqueous environments. medchemexpress.comlumiprobe.com The dye's excitation and emission maxima, in the range of 788 nm and 808 nm respectively, fall squarely within the NIR window, maximizing tissue penetration and minimizing background interference. lumiprobe.comaxispharm.com
Comparative Analysis with Other Advanced Cyanine Dyes (e.g., Cy7, Cy5.5, ICG)
This compound distinguishes itself from other common cyanine dyes through its specific spectral properties and functional group. Below is a comparative analysis with other well-known cyanine dyes.
| Feature | Cyanine7.5 | Cy7 | Cy5.5 | Indocyanine Green (ICG) |
| Excitation Max (nm) | ~788 lumiprobe.comaxispharm.com | ~750 interchim.fr | ~678 interchim.fr | ~780 |
| Emission Max (nm) | ~808 lumiprobe.comaxispharm.com | ~776 interchim.fr | ~694 interchim.fr | ~814 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~223,000 lumiprobe.com | ~199,000 | >150,000 | ~121,000 |
| Quantum Yield | ~0.10 lumiprobe.com | ~0.28 | ~0.20 | ~0.12 |
| Key Feature | Thiol-reactive maleimide for conjugation interchim.frlumiprobe.com | General NIR labeling interchim.fr | Far-red/NIR labeling interchim.fr | FDA-approved for clinical use spandidos-publications.com |
This table presents approximate values, which can vary depending on the specific chemical structure and solvent conditions.
Compared to Indocyanine Green (ICG), the only NIR dye approved by the FDA for certain clinical applications, Cyanine7.5 offers a significantly higher quantum yield and molar extinction coefficient, resulting in a brighter signal. spandidos-publications.com While Cy7 and Cy5.5 are also widely used for NIR imaging, Cyanine7.5's longer wavelength provides a slight advantage in terms of deeper tissue penetration and moving further away from the autofluorescence of some endogenous molecules. The presence of the maleimide group on Cyanine7.5 provides a specific chemical handle for covalent attachment to proteins and other thiol-containing molecules, a feature not inherent to the basic structures of Cy7, Cy5.5, or ICG without further modification.
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cyanine7.5 Maleimide
Advanced Synthetic Routes for Cyanine7.5 Core Structures
The fundamental structure of a heptamethine cyanine (B1664457) dye, such as Cyanine7.5, consists of two nitrogen-containing heterocyclic rings connected by a polymethine bridge. acs.org The synthesis of the Cyanine7.5 core typically involves the condensation of two indolenine derivatives with a heptamethine chain precursor. vulcanchem.com A common method for constructing the polymethine chain is the use of a dianil linker. nih.govnih.gov
Advanced synthetic strategies focus on modifying the heterocyclic rings and the polymethine chain to fine-tune the dye's photophysical properties. For instance, introducing a cyclohexene (B86901) ring into the methine bridge can increase the rigidity and stability of the dye. nih.gov Modifications at the central meso-position of the polymethine chain are also a key area of research. While traditional methods involved nucleophilic substitution of a chlorine atom, newer approaches like Suzuki-Miyaura coupling allow for the introduction of various substituents, although this can require expensive catalysts and complex purification. nih.govnih.gov A more facile method involves the use of pre-functionalized dianil linkers, which simplifies the synthesis and allows for a wider variety of substitutions on the methine chain. nih.govnih.gov
The general synthetic approach for the heptamethine core can be summarized as follows:
Synthesis of Indolenine Precursors: This involves the reaction of appropriate phenylhydrazine (B124118) derivatives with ketones to form the indolenine rings. These rings can be substituted to modulate the dye's properties.
Formation of the Polymethine Bridge: The indolenine precursors are then condensed with a suitable seven-carbon fragment. One common precursor for this is glutaconaldehyde (B1235477) dianil hydrochloride. vulcanchem.com
Cyclization and Final Dye Formation: The condensation reaction, typically carried out in the presence of a base and at elevated temperatures, leads to the formation of the final heptamethine cyanine dye structure.
Researchers have also explored introducing various N-alkyl chain substituents on the benzindoline moiety to influence properties like solubility. lew.ro Furthermore, increasing the number of fused aromatic rings on the benzoindolium moieties has been shown to red-shift the optical performance into the near-infrared II (NIR-II) region. chinesechemsoc.org
Functionalization Strategies for Maleimide (B117702) Moiety Integration
The maleimide group is a thiol-reactive functional group that enables the specific conjugation of the cyanine dye to cysteine residues in proteins and other thiol-containing biomolecules. axispharm.cominterchim.fr The integration of the maleimide moiety onto the Cyanine7.5 core structure is a critical step in creating a reactive probe.
A common strategy for introducing the maleimide group involves a multi-step process:
Introduction of a Reactive Handle: A precursor with a reactive functional group, such as an amine or a carboxylic acid, is synthesized. This is often achieved by using a starting material for the indolenine synthesis that already contains the desired functional group, or by modifying the synthesized dye.
Reaction with a Maleimide Precursor: The functionalized cyanine dye is then reacted with a suitable maleimide-containing reagent. For example, a cyanine dye with a primary amine can be reacted with maleic anhydride, followed by cyclization to form the maleimide ring. vulcanchem.com Alternatively, a cyanine dye with a carboxylic acid can be coupled to an amino-maleimide derivative using standard peptide coupling chemistry.
The maleimide group is highly specific for sulfhydryl groups at a neutral pH (6.5-7.0), forming a stable thioether bond. interchim.fr This specificity is crucial for the controlled labeling of biomolecules.
Synthesis of Sulfonated Derivatives of Cyanine7.5 Maleimide for Enhanced Hydrophilicity
A significant challenge with many cyanine dyes is their inherent hydrophobicity, which can lead to aggregation in aqueous environments and limit their utility in biological applications. creative-diagnostics.comgoogle.com To overcome this, sulfonated derivatives of this compound are synthesized. The introduction of sulfonate groups (-SO₃⁻) significantly increases the water solubility of the dye. creative-diagnostics.comlumiprobe.comglpbio.com
The synthesis of sulfonated this compound typically involves treating the cyanine dye with a sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid (oleum). vulcanchem.com The sulfonation is carefully controlled to introduce the desired number of sulfonate groups at specific positions on the aromatic rings of the indolenine moieties, without disrupting the conjugated polymethine chain. vulcanchem.com The resulting sulfonated dyes are highly water-soluble and less prone to aggregation, which simplifies labeling procedures and improves the reliability of experimental results. creative-diagnostics.comlumiprobe.com
| Property | Non-Sulfonated Cyanine Dyes | Sulfonated Cyanine Dyes |
| Solubility | Low in water; require organic co-solvents (e.g., DMSO, DMF). creative-diagnostics.comglpbio.com | High in water; can be used in purely aqueous solutions. creative-diagnostics.comlumiprobe.com |
| Aggregation | Prone to aggregation in aqueous solutions. lumiprobe.com | Reduced aggregation due to charged sulfonate groups. lumiprobe.comglpbio.com |
| Labeling | Require addition of organic co-solvents for labeling in aqueous buffers. glpbio.com | Simplify the labeling process by eliminating the need for organic solvents. creative-diagnostics.com |
| Purification | Can be purified by gel filtration, chromatography, or electrophoresis. lumiprobe.com | Dialysis against aqueous buffers is more efficient for removing unreacted dye. lumiprobe.com |
Purification and Characterization Techniques in Synthetic Organic Chemistry
The purity of this compound is crucial for its performance in labeling and imaging applications. Therefore, rigorous purification and characterization are essential steps in its synthesis.
Purification Techniques:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary method for purifying cyanine dyes. vulcanchem.comnih.govgoogle.com It effectively separates the desired product from unreacted starting materials and byproducts.
Gel Filtration Chromatography: This technique is particularly useful for purifying dye-protein conjugates, separating the labeled protein from the unreacted dye. interchim.frlumiprobe.com
Dialysis: For sulfonated dyes, dialysis against aqueous buffers is an effective way to remove unreacted dye and other small molecule impurities. interchim.frlumiprobe.com
Recrystallization: This can be used to obtain highly pure analytical samples of the target dyes. univer.kharkov.ua
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized dye and its intermediates. nih.govuniver.kharkov.uamdpi.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is used to determine the molecular weight of the dye and confirm its identity. vulcanchem.comnih.govuniver.kharkov.ua High-resolution mass spectrometry (HRMS) provides precise mass measurements for elemental composition analysis. nih.govmdpi.com
UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) of the dye, which are critical photophysical parameters. nih.govuniver.kharkov.ua
Fluorescence Spectroscopy: This is used to measure the maximum emission wavelength (λem) and the fluorescence quantum yield (Φ), providing information about the brightness of the fluorophore. nih.govuniver.kharkov.ua
A combination of these techniques is typically employed to ensure the purity and structural integrity of the final this compound product, with purities often exceeding 95% as determined by HPLC and NMR analysis. nih.gov
Development of Novel Linker Chemistries for this compound Conjugation
While the maleimide-thiol reaction is a well-established method for bioconjugation, research into novel linker chemistries aims to improve the stability and versatility of Cyanine7.5 conjugates. Linkers can be classified as homobifunctional or heterobifunctional. acs.orgthermofisher.com Homobifunctional linkers have identical reactive groups, while heterobifunctional linkers have two different reactive groups, allowing for more controlled, sequential conjugations. acs.orgthermofisher.com
Heterobifunctional Linkers:
NHS Ester-Maleimide Linkers: These linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues in proteins) and a maleimide group that reacts with thiols. thermofisher.combroadpharm.com This allows for the crosslinking of two different biomolecules.
Click Chemistry Linkers: The development of "click chemistry" has provided highly efficient and specific conjugation reactions. Linkers containing azide (B81097) and alkyne groups can be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.comlumiprobe.comnih.gov For example, a bifunctional linker with a maleimide group and a dibenzocyclooctyne (DBCO) group can be used to first attach to a thiol-containing molecule and then react with an azide-modified biomolecule. lumiprobe.comnih.gov
PEGylated Linkers: Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can enhance the solubility and reduce the immunogenicity of the resulting conjugate. acs.orglumiprobe.com
Alternative Conjugation Chemistries:
Recent studies have explored alternatives to the maleimide-thiol linkage, which can sometimes exhibit instability. Arylation-type bioconjugation strategies, such as using phenyloxadiazole (POD) methyl sulfone, have been shown to form more stable aryl thioether linkages and improve the photostability of cyanine dyes. acs.org
The choice of linker chemistry depends on the specific application and the nature of the biomolecules being conjugated. The development of new linkers continues to expand the toolkit for creating advanced this compound-based probes with tailored properties.
Bioconjugation Strategies and Bioorthogonal Chemistry with Cyanine7.5 Maleimide
Evaluation of Conjugation Efficiency and Bioconjugate Integrity
After the conjugation reaction, it is essential to purify the labeled biomolecule and assess the efficiency of the labeling process.
Purification: Unreacted dye and other small molecules can be removed from the bioconjugate using techniques such as gel filtration, dialysis, high-performance liquid chromatography (HPLC), or electrophoresis. windows.net
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically. This involves measuring the absorbance of the conjugate at the maximum absorbance wavelength of the protein (typically 280 nm) and the dye. tocris.com A correction factor is applied to the protein absorbance measurement to account for the dye's absorbance at 280 nm. tocris.com The following formula can be used:
Degree of Labeling (DOL) = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
A_max is the absorbance at the dye's maximum absorption wavelength.
A_280 is the absorbance at 280 nm.
ε_protein is the molar extinction coefficient of the protein at 280 nm.
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
CF is the correction factor (dye's absorbance at 280 nm / dye's absorbance at A_max).
Integrity and Stability: The integrity of the bioconjugate is crucial for its function. A potential issue with maleimide-thiol conjugates is the possibility of a retro-Michael reaction, which can lead to the dissociation of the dye from the biomolecule, especially in the presence of other thiols like glutathione (B108866) in the cellular environment. d-nb.infonih.gov However, strategies such as inducing a transcyclization reaction of the thiosuccinimide adduct can significantly improve the stability of the linkage. d-nb.infonih.gov
Strategies for Multiplexed Labeling with Cyanine7.5 Maleimide (B117702)
Multiplexed labeling with Cyanine7.5 maleimide hinges on the principle of using multiple fluorescent probes that can be independently detected. The primary strategy to achieve this is through the use of spectrally distinct fluorophores. This approach ensures that the emission signal from one dye does not significantly overlap with another, allowing for clear differentiation of the labeled targets.
This compound's position in the near-infrared spectrum (with an excitation maximum around 750 nm and an emission maximum around 776 nm) makes it an ideal candidate for the "red" channel in a multiplexing experiment. This leaves the visible and far-red portions of the spectrum available for other fluorescent dyes. Commonly, Cyanine7.5 is used alongside other cyanine (B1664457) dyes with shorter wavelength emissions, such as Cyanine3 (Cy3) and Cyanine5 (Cy5). interchim.fr These dyes possess distinct excitation and emission profiles, enabling their simultaneous use with appropriate filter sets on imaging systems.
Beyond simply using spectrally resolved dyes, advanced multiplexing strategies can involve orthogonal labeling chemistries. While this compound targets cysteine residues (thiols) on proteins, other fluorophores functionalized with different reactive groups, such as N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) residues), can be used concurrently to label different sites on the same or different proteins. This dual-labeling approach provides an additional layer of specificity in multiplexed experiments.
Furthermore, sequential labeling and imaging protocols can be employed. In this strategy, a sample is first labeled with one fluorophore-conjugate, imaged, and then the signal is quenched or the probe is removed before the next labeling and imaging step with a different fluorophore. While more time-consuming, this method can significantly increase the number of targets that can be analyzed in a single sample.
Recent advancements in imaging technology, such as spectral imaging and linear unmixing, have further expanded the possibilities for multiplexing. spectral-imaging.comsemanticscholar.org These techniques can deconvolve the spectral overlap between multiple fluorophores, allowing for the use of a larger number of dyes with closer emission peaks than would be possible with traditional filter-based imaging.
The following data table provides examples of fluorophore combinations that can be used with Cyanine7.5 for multiplexed imaging, based on their spectral properties and common applications in research.
| Fluorophore 1 | Excitation (nm) | Emission (nm) | Fluorophore 2 (with Cyanine7.5) | Excitation (nm) | Emission (nm) | Application |
| Cyanine7.5 | ~750 | ~776 | Cyanine3 (Cy3) | ~550 | ~570 | Dual-color in vivo imaging |
| Cyanine7.5 | ~750 | ~776 | Cyanine5 (Cy5) | ~650 | ~670 | Multicolor tissue analysis |
| Cyanine7.5 | ~750 | ~776 | Alexa Fluor 488 | ~495 | ~519 | Cellular imaging, Flow cytometry |
| Cyanine7.5 | ~750 | ~776 | Alexa Fluor 546 | ~556 | ~573 | Immunohistochemistry |
| Cyanine7.5 | ~750 | ~776 | Alexa Fluor 594 | ~590 | ~617 | Multi-parameter cellular analysis |
| Cyanine7.5 | ~750 | ~776 | Alexa Fluor 647 | ~650 | ~668 | High-resolution microscopy |
A notable example of a multi-color imaging strategy, analogous to what can be achieved with Cyanine7.5, is the seven-color fluorescence imaging of tissue samples. spectral-imaging.com In this study, a combination of Alexa and Cyanine dyes, including Cy5 and Cy5.5, were used with specific filter sets to simultaneously visualize multiple targets. This research underscores the feasibility of high-level multiplexing by carefully selecting fluorophores and optical filters to minimize spectral overlap. spectral-imaging.com
Photophysical and Spectroscopic Characterization of Cyanine7.5 Maleimide Conjugates
Comprehensive Spectroscopic Analysis of Absorption and Emission Properties
Cyanine7.5 maleimide (B117702) and its conjugates exhibit characteristic absorption and emission spectra in the near-infrared region. The absorption maximum for Cyanine7.5 maleimide is consistently reported at approximately 788 nm. lumiprobe.comaxispharm.comlunanano.ca Following excitation, the subsequent fluorescence emission maximum is observed at around 808 nm. lumiprobe.comaxispharm.comlunanano.ca This results in a Stokes shift, the difference between the absorption and emission maxima, of about 20 nm. axispharm.com
A sulfonated version, sulfo-Cyanine7.5 maleimide, displays similar spectral properties with an absorption maximum at 788 nm and a slightly shifted emission maximum at 797 nm. lumiprobe.comantibodies.combroadpharm.com The presence of sulfonate groups primarily enhances the hydrophilicity of the dye, which can be advantageous for labeling biomolecules in aqueous environments. lumiprobe.comantibodies.com The extended π-conjugation system within the heptamethine cyanine (B1664457) structure is responsible for these near-infrared absorption and emission characteristics, which are ideal for deep-tissue imaging due to the reduced scattering and absorption of NIR light by biological tissues. vulcanchem.com
Table 1: Spectroscopic Properties of this compound and its Sulfonated Analog
| Compound | Excitation/Absorption Maximum (nm) | Emission Maximum (nm) |
| This compound | 788 lumiprobe.comlunanano.ca | 808 lumiprobe.comlunanano.ca |
| sulfo-Cyanine7.5 maleimide | 788 lumiprobe.combroadpharm.com | 797 lumiprobe.combroadpharm.com |
Quantum Yield Determination and Optimization for Enhanced Fluorescence
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. For this compound, the quantum yield is reported to be 0.10. lumiprobe.comlunanano.ca In contrast, the sulfonated derivative, sulfo-Cyanine7.5 maleimide, exhibits a significantly higher quantum yield of 0.21. lumiprobe.combroadpharm.com This suggests that the sulfonation not only improves water solubility but also enhances the fluorescence efficiency of the dye.
The quantum yield of cyanine dyes can be influenced by various factors, including the molecular structure and the local environment. Modifications to the polymethine chain or the indolenine rings can tune the photophysical properties. rsc.org For instance, preventing the formation of non-emissive aggregates, which is a common issue with cyanine dyes upon conjugation, is crucial for maintaining a high quantum yield. researchgate.net Strategies to enhance quantum yield include the development of aggregation-resistant fluorophores and the optimization of labeling density on biomolecules. researchgate.net
Studies on Molar Extinction Coefficient and its Influence on Detection Sensitivity
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is directly proportional to the sensitivity of detection. This compound possesses a very high molar extinction coefficient, reported to be 223,000 L·mol⁻¹·cm⁻¹. lumiprobe.comlunanano.ca The sulfonated version, sulfo-Cyanine7.5 maleimide, has a similarly high molar extinction coefficient of 222,000 L·mol⁻¹·cm⁻¹. lumiprobe.combroadpharm.com
This high molar extinction coefficient contributes to the brightness of Cyanine7.5 conjugates, allowing for sensitive detection even at low concentrations. axispharm.com The combination of a high molar extinction coefficient and a reasonable quantum yield results in bright fluorescent probes that are well-suited for demanding applications like in vivo imaging and flow cytometry. interchim.fraxispharm.com
Table 2: Photophysical Properties of this compound Derivatives
| Compound | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| This compound | 223,000 lumiprobe.comlunanano.ca | 0.10 lumiprobe.comlunanano.ca |
| sulfo-Cyanine7.5 maleimide | 222,000 lumiprobe.combroadpharm.com | 0.21 lumiprobe.combroadpharm.com |
Fluorescence Lifetime Imaging (FLIM) Studies with this compound Probes
Fluorescence Lifetime Imaging (FLIM) is an advanced imaging technique that measures the exponential decay rate of fluorescence, providing information about the local environment of the fluorophore. setabiomedicals.compicoquant.com The fluorescence lifetime is independent of fluorophore concentration and excitation intensity, making it a robust parameter for quantitative measurements in biological systems. picoquant.com
Photostability and Photobleaching Resistance Research of this compound Conjugates
Photostability, or the resistance to photobleaching (irreversible loss of fluorescence upon exposure to light), is a critical characteristic for fluorescent probes, especially in applications requiring long-term imaging. axispharm.com Cyanine7.5 is noted for its high photostability, which allows for consistent signal generation during prolonged imaging experiments. axispharm.com
Research into improving the photostability of cyanine dyes is an active area. One approach involves the intramolecular conjugation of triplet-state quenchers to the fluorophore, creating "self-healing" dyes that are more resistant to photobleaching. acs.orgresearchgate.net Embedding cyanine dyes within a dendrimer core has also been shown to significantly enhance their photostability. researchgate.net While specific studies on enhancing the photostability of this compound were not detailed in the search results, the general principles for improving cyanine dye photostability would be applicable.
Solvent Effects and Environmental Responsiveness on Photophysical Properties
The photophysical properties of cyanine dyes can be sensitive to the polarity of their environment, a phenomenon known as solvatochromism. rsc.org Their emission can exhibit a red-shift in polar solvents and a blue-shift in non-polar solvents. rsc.org This environmental sensitivity can be leveraged in bioimaging to probe the polarity of different cellular compartments. rsc.org
This compound is soluble in organic solvents like DMSO, DMF, and dichloromethane, but has low solubility in water. lumiprobe.comlunanano.ca The sulfonated version, sulfo-Cyanine7.5 maleimide, is highly hydrophilic and has good solubility in water. lumiprobe.comantibodies.com The choice between the standard and sulfonated versions often depends on the intended application and the nature of the biomolecule to be labeled. The study of how different solvents affect the absorption, emission, and quantum yield of this compound conjugates can provide valuable insights into their behavior in diverse biological microenvironments. researchgate.netnih.gov
Advanced Imaging Applications of Cyanine7.5 Maleimide in Preclinical Research
In Vivo Fluorescence Imaging Applications
The use of Cy7.5 maleimide (B117702) is particularly advantageous for in vivo imaging, which involves studying biological processes in living organisms. interchim.frinterchim.fr When conjugated to biomolecules like proteins or peptides, it creates NIR fluorescent probes that can be used to study the distribution of these molecules throughout tissues and organs non-invasively. lumiprobe.comlumiprobe.com
One of the most significant advantages of Cyanine7.5 is its operation within the near-infrared (NIR) window, typically defined as the spectral range between 650 and 900 nm. researchgate.net Biological tissues, including water and hemoglobin, exhibit significantly lower absorption and scattering of light in this range. clemson.edu This property allows light from Cy7.5, which has an excitation maximum around 788 nm and an emission maximum around 808 nm, to penetrate deeper into tissues—up to several centimeters. clemson.eduaxispharm.comaxispharm.com
Furthermore, endogenous fluorophores within tissues, which cause background signal or autofluorescence, are minimally excited in the NIR range. axispharm.comaxispharm.com This results in a higher signal-to-noise ratio, enabling clearer and more sensitive detection of the labeled target. clemson.edu The combination of deep tissue penetration and low background interference makes Cy7.5-based probes ideal for visualizing molecular targets within intact, living organisms. axispharm.comaxispharm.comaxispharm.com
Table 1: Optical Properties of Cyanine7.5 Dyes
| Property | Typical Value | Source(s) |
|---|---|---|
| Excitation Maximum (λex) | ~788 nm | axispharm.comaxispharm.com |
| Emission Maximum (λem) | ~808 nm | axispharm.comaxispharm.com |
| Stokes Shift | ~20 nm | axispharm.comaxispharm.com |
Cyanine7.5 maleimide is frequently used to develop targeted probes for cancer research. By conjugating the dye to molecules that specifically bind to tumor-associated biomarkers, researchers can visualize and detect tumors in vivo. acs.org This methodology relies on the maleimide group to covalently attach the Cy7.5 dye to targeting moieties such as antibodies, antibody fragments (like nanobodies), or peptides that recognize specific receptors overexpressed on cancer cells. researchgate.netscience.govnih.gov
For example, research has demonstrated the development of probes where an anti-epidermal growth factor receptor (EGFR) Affibody molecule was conjugated to a Cy5.5-maleimide (a related cyanine (B1664457) dye) to image EGFR-positive tumors. science.gov Similarly, Cy7 has been attached to peptides to successfully image glioma in preclinical models, with the probe showing significant accumulation in the tumor. nih.gov These targeted fluorescent tracers allow for the non-invasive monitoring of tumor growth and the assessment of biomarker expression. researchgate.nettocris.com
Beyond oncology, Cy7.5 maleimide facilitates the non-invasive study of a wide range of biological processes. Labeled biomolecules can serve as probes to track cellular events, monitor the biodistribution of novel therapeutics, and visualize physiological functions in real-time within a living animal. interchim.frlumiprobe.com
For instance, nanoparticles tagged with Cyanine7 have been used to study drug delivery within the eye, allowing researchers to track the clearance and residence time of these particles non-invasively. arvojournals.org In another study, peptides labeled with Cy7 were used to investigate their ability to cross the blood-brain barrier and target specific brain tissues. nih.gov The ability to visualize these dynamic processes without the need for surgical intervention or terminal procedures provides valuable insights into both normal physiology and disease pathology. tocris.com
Fluorescence Microscopy and Subcellular Localization Studies
While powerful for whole-animal imaging, Cy7.5 maleimide is also a valuable reagent for fluorescence microscopy at the cellular and subcellular levels. axispharm.comaxispharm.com By labeling specific proteins with Cy7.5, their location and movement within or between cells can be observed with high resolution. rsc.org
In one study, Cyanine7-maleimide was incorporated into a silica (B1680970) shell on nanoparticles. These fluorescent nanoparticles were used in cell uptake experiments where their intracellular location was clearly identified using fluorescence imaging microscopy. rsc.org This approach allows for detailed investigations into how cells interact with and process nanomaterials. The high signal-to-noise ratio of Cy7.5 is also beneficial in microscopy, where it helps in distinguishing the labeled structures from cellular autofluorescence. axispharm.com
Flow Cytometry and Cell Sorting Applications
Flow cytometry is a technique used to analyze and sort cell populations based on their physical and chemical characteristics. This compound can be used to create fluorescent probes for this application by labeling antibodies that recognize specific cell surface markers. axispharm.comaxispharm.comaxispharm.com
When a cell suspension is incubated with a Cy7.5-labeled antibody, the antibody binds to the cells expressing the target protein. As these cells pass through the flow cytometer, the Cy7.5 dye is excited by a laser, and the resulting fluorescence is detected. This allows for the precise quantification and sorting of specific cell populations. axispharm.com The distinct, bright signal of Cy7.5 in the far-red spectrum minimizes spectral overlap with other commonly used fluorophores, making it suitable for multi-color flow cytometry experiments where several cell markers are analyzed simultaneously. axispharm.com
Molecular Probe Design and Application in Bioanalytical Assays
The core of Cy7.5 maleimide's utility lies in its role in molecular probe design. acs.org The maleimide group provides a reliable and specific chemical handle for conjugation to thiol-containing molecules, most notably cysteine residues in proteins and peptides. lumiprobe.cominterchim.fr This straightforward bioconjugation chemistry allows researchers to design a vast array of fluorescent probes for various bioanalytical assays. axispharm.com
For example, a probe can be created by linking Cy7.5 maleimide to a peptide that is a substrate for a specific enzyme. The fluorescence properties of the probe might change upon cleavage by the enzyme, allowing for a quantitative assay of enzyme activity. In another application, Cy7.5-labeled proteins can be used in immunoassays or protein binding assays to detect and quantify specific analytes in complex biological samples. axispharm.com The high sensitivity of fluorescence detection makes these assays powerful tools in diagnostics and basic research.
Table 2: Research Applications of this compound Conjugates
| Application Area | General Methodology | Example Research Finding | Source(s) |
|---|---|---|---|
| Tumor Imaging | Conjugation to a tumor-targeting peptide (e.g., DWVAP) for in vivo imaging. | Cy7-labeled peptide showed significant accumulation in glioma tumors in mice. | nih.gov |
| Drug Delivery | Tagging nanoparticles with Cy7 to track their biodistribution. | Cationic nanoparticles tagged with Cy7 showed prolonged residence time in the eye. | arvojournals.org |
| Subcellular Studies | Incorporating Cy7-maleimide into fluorescent silica-coated nanoparticles. | The intracellular location of nanoparticles could be clearly identified within cells. | rsc.org |
| Hybrid Imaging | Combining Cy7 with a chelator for PET imaging (dual-modality probe). | A Cy7-RGD peptide probe successfully visualized tumors via both PET and optical imaging. | nih.gov |
Cell Tracking and Migration Studies
The intrinsic properties of this compound make it a valuable tool for the dynamic monitoring of cellular processes in preclinical research. Its application in cell tracking and migration studies stems from its ability to be conjugated to proteins and the near-infrared (NIR) fluorescence it emits, which allows for deep tissue imaging with minimal background autofluorescence. axispharm.comgoogle.com
The maleimide functional group of this compound facilitates its covalent attachment to sulfhydryl (-SH) groups present on cysteine residues of proteins. lumiprobe.comalabiolab.ro This allows for the stable labeling of either cell surface proteins or intracellular proteins, turning the cells into fluorescent entities that can be tracked over time. lumiprobe.compeg.ink This method is instrumental in a variety of research areas, including oncology, immunology, and regenerative medicine, where understanding cell movement and localization is critical.
In cancer research, this compound-labeled tumor cells can be injected into animal models to monitor tumor growth, metastasis, and the response to therapeutic interventions. For instance, studies have utilized Cyanine7.5 conjugated to targeting moieties to track the accumulation of therapeutic agents in tumors. nih.gov Similarly, labeling immune cells, such as T-cells or macrophages, allows for the visualization of their infiltration into tumors or sites of inflammation, providing insights into immune responses.
The ability to perform these studies in vivo is a key advantage. The near-infrared emission of Cyanine7.5 (typically around 808 nm) falls within the "optical window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized. axispharm.cominterchim.fr This enables deeper tissue penetration and higher signal-to-background ratios compared to fluorophores that emit in the visible range.
Multiplexed imaging, where multiple cell populations are tracked simultaneously, is also possible by combining this compound with other fluorescent probes that have distinct spectral properties. For example, researchers have successfully tracked three different cell populations in live zebrafish embryos by using Cyanine7.5 (800 nm) in conjunction with Cy5.5 (694 nm) and FITC (525 nm). vulcanchem.com
Interactive Data Table: Research Findings in Cell Tracking and Migration
| Application Area | Cell Type/Target | Key Finding | Imaging Modality | Reference |
| Cancer Biology | Pancreatic Tumor Cells | Enhanced tumor accumulation of micelles conjugated with Cy7.5 dye was observed in orthotopic pancreatic tumor-bearing mice. | Near-Infrared Fluorescence Imaging | nih.gov |
| Immunology | Macrophages | A NIRF probe targeting macrophage mannose receptors, incorporating a cyanine 7 dye, enabled specific visualization of inflamed atheromata. | Optical Coherence Tomography-NIRF Imaging | jacc.org |
| Developmental Biology | Multiple Cell Populations | Simultaneous tracking of three distinct cell populations was achieved in live zebrafish embryos. | Multiplexed Fluorescence Imaging | vulcanchem.com |
| Stem Cell Research | General Application | This compound can be used to label and track the localization and differentiation of stem cells in vivo. | Near-Infrared Fluorescence Imaging | peg.ink |
Multimodal Imaging Strategies Incorporating this compound (e.g., Photoacoustic Imaging, PET-Optical)
The versatility of this compound extends beyond fluorescence imaging, making it a valuable component in multimodal imaging strategies. By combining the strengths of different imaging modalities, researchers can obtain a more comprehensive understanding of biological processes. This compound is particularly well-suited for integration into photoacoustic imaging (PAI) and positron emission tomography (PET)-optical imaging approaches.
Photoacoustic Imaging (PAI):
PAI is a hybrid imaging technique that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. nih.gov In PAI, non-ionizing laser pulses are delivered to biological tissues. When molecules like Cyanine7.5 absorb this light energy, they undergo thermoelastic expansion, generating ultrasonic waves that can be detected by an ultrasound transducer. nih.gov
Cyanine7.5 is an effective contrast agent for PAI due to its strong absorption in the NIR region. nih.gov This allows for the generation of a robust photoacoustic signal from deep within the tissue. By conjugating this compound to targeting ligands, researchers can create probes that specifically accumulate in regions of interest, such as tumors, enabling their visualization with high resolution and sensitivity. Studies have demonstrated the use of nanoparticles co-loaded with Cyanine7.5 and other dyes for optimized PAI and photothermal therapy applications. nih.gov
PET-Optical Imaging:
PET is a highly sensitive nuclear imaging technique that provides quantitative functional information. researchgate.net By labeling a molecule with a positron-emitting radionuclide, its distribution and concentration in the body can be precisely measured. However, PET has a lower spatial resolution compared to optical imaging.
Dual-modality PET-optical imaging probes overcome the limitations of each individual modality. researchgate.net These probes typically consist of a targeting moiety, a fluorescent dye like a cyanine, and a chelator for a radionuclide. nih.gov Cyanine7.5 can be incorporated into such constructs to provide the optical signal.
For example, a hybrid probe can be designed where a targeting peptide is conjugated to both this compound and a chelator for a PET radionuclide like gallium-68 (B1239309) (⁶⁸Ga). nih.gov This allows for initial screening and surgical guidance using the high-resolution optical signal of Cyanine7.5, while PET provides whole-body, quantitative data on probe distribution and target expression. nih.govacs.org This approach has been explored for imaging tumors and has shown excellent contrast in optical imaging at later time points (24 to 72 hours post-injection), complemented by PET data for earlier time points. acs.org
Interactive Data Table: Multimodal Imaging Research with Cyanine Dyes
| Imaging Modality | Probe Component | Application | Key Finding | Reference |
| PET-Optical | Sulfo-Cyanine7 | Tumor Imaging (CCK2R & αVβ3 expressing tumors) | The hybrid probe allowed for tumor visualization with PET at 60-120 min post-injection and excellent optical contrast at 24-72 hours. | nih.govacs.org |
| Photoacoustic Imaging | Cyanine7.5 | Nanoparticle-based Imaging and Therapy | Silica-PEG nanoparticles doped with Cy5.5 and Cy7.5 were optimized for fluorescence imaging, PAI, and photothermal therapy. | nih.gov |
| PET/CT and Optical | Sulfo-Cyanine7 | Tumor Imaging | Developed hybrid imaging agents for specific tumor uptake visualization via micro-PET/CT and optical imaging. | nih.gov |
Molecular Targeting and Interaction Studies with Cyanine7.5 Maleimide Probes
Design Principles for Target-Specific Cyanine7.5 Maleimide (B117702) Conjugates
The design of target-specific Cy7.5 maleimide conjugates hinges on the principle of linking the dye to a targeting moiety that has a high affinity for a specific biological molecule or structure. This process transforms a non-specific dye into a highly selective probe.
Key design principles include:
Targeting Moiety Selection: The choice of the targeting molecule is paramount and dictates the probe's specificity. Common targeting moieties include:
Peptides: Short peptide sequences can be designed to bind to specific receptors. For instance, cyclic RGDfK peptides are used to target integrin receptors, which are often overexpressed in cancer cells. researchgate.netacs.org
Antibodies: Monoclonal antibodies (mAbs) offer high specificity for their corresponding antigens, enabling the targeting of specific cell types or proteins.
Small Molecules: These can be designed to bind to specific enzyme active sites or receptors.
Nucleic Acid Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets.
Linker Chemistry: A linker is often used to connect the Cy7.5 maleimide to the targeting moiety. The linker's properties can influence the conjugate's solubility, stability, and pharmacokinetics. The maleimide group itself provides a specific attachment point to thiol groups (-SH) on the targeting molecule, often a cysteine residue in a peptide or protein. researchgate.netresearchgate.net This reaction is a Michael addition, forming a stable thioether bond.
Control of Stoichiometry: The ratio of dye molecules to targeting molecules (dye-to-ligand ratio) is a critical parameter. Over-labeling can potentially interfere with the targeting moiety's binding affinity, while under-labeling may result in a weak signal. Careful control of reaction conditions, such as the molar ratio of reactants, pH, and temperature, is necessary to achieve the desired stoichiometry.
Hydrophilicity and Solubility: The physicochemical properties of the final conjugate are crucial for its biological application. The introduction of sulfonate groups (-SO₃⁻) into the cyanine (B1664457) dye structure, creating sulfo-cyanine derivatives, significantly increases water solubility, which is often desirable for in vivo applications. lumiprobe.com
A study on protease-degradable electrospun fibrous hydrogels illustrates these principles. researchgate.net Researchers synthesized thiolated peptide fluorophores, including one with Cyanine7.5 (GCKKG-Cyanine7.5), to label hyaluronic acid (HA). researchgate.net The maleimide group on a modified HA reacted with the thiol group on the cysteine-containing peptide to form a stable conjugate, enabling in vivo tracking of the hydrogel's erosion. researchgate.net
Protein Labeling and Tracking in Cellular and Organismal Contexts
The specific reactivity of the maleimide group with thiol groups makes Cy7.5 maleimide a valuable tool for labeling proteins that contain cysteine residues. lumiprobe.comtargetmol.com This allows for the tracking of proteins within cells and entire organisms. peg.ink
Key Research Findings:
In Vivo Imaging: Once a protein is labeled with Cy7.5 maleimide, the resulting fluorescent conjugate can be introduced into a living organism. lumiprobe.com Near-infrared imaging can then be used to non-invasively monitor the protein's distribution, accumulation in specific tissues or organs, and clearance over time. lumiprobe.compeg.ink
Cellular Localization and Migration: In a cellular context, Cy7.5-labeled proteins can be visualized using fluorescence microscopy to study their subcellular localization and dynamic processes like protein trafficking and migration. peg.ink
Protein-Protein Interactions: By labeling one protein with Cy7.5 and another with a suitable FRET (Förster Resonance Energy Transfer) partner, researchers can study their interaction. If the proteins come into close proximity, energy transfer can occur, leading to a detectable change in the fluorescence signal.
Interactive Table: Applications of Cyanine7.5 Maleimide in Protein Labeling
| Application | Description | Key Advantage of Cy7.5 |
| In Vivo Biodistribution | Tracking the localization and accumulation of a labeled protein throughout a living organism. | Deep tissue penetration of NIR light allows for whole-body imaging. |
| Cellular Tracking | Following the movement and localization of specific proteins within living cells. peg.ink | High signal-to-noise ratio due to low cellular autofluorescence in the NIR range. |
| Protein Interaction Studies | Using FRET to investigate the proximity and interaction between two differently labeled proteins. | The specific spectral properties of Cy7.5 make it a suitable FRET partner for other fluorophores. |
Antibody Conjugation for Immunofluorescence and Immuno-imaging
Conjugating Cy7.5 maleimide to antibodies creates powerful tools for immunofluorescence and in vivo immuno-imaging. peg.ink The high specificity of the antibody for its antigen, combined with the sensitive detection of the Cy7.5 dye, allows for precise targeting and visualization.
Key Research Findings:
Targeted Tumor Imaging: Antibodies targeting tumor-specific antigens, such as anti-EGFR antibodies, have been labeled with sulfo-Cyanine7.5. vulcanchem.com In preclinical models, these conjugates have demonstrated significantly higher tumor-to-background ratios compared to other dyes, enabling clearer visualization of tumors. vulcanchem.com
Cyclic Immunofluorescence (cyCIF): In advanced multiplexed imaging techniques, antibodies are conjugated to oligonucleotides. researchgate.netresearchgate.netnih.gov While the primary labeling may involve other chemistries like NHS esters, cyanine dyes are often used to quantify the antibody-oligonucleotide conjugation ratio due to their distinct spectral properties. researchgate.netnih.gov
Flow Cytometry: Fluorescently labeled antibodies are fundamental to flow cytometry for identifying and quantifying specific cell populations based on the presence of cell surface antigens. axispharm.com
A common method for antibody conjugation involves the reduction of native disulfide bonds in the antibody's hinge region to generate free thiol groups, which can then react with the maleimide group of the dye.
Nucleic Acid Labeling and Hybridization Studies
While direct labeling of nucleic acids with maleimides is less common as they lack native thiol groups, Cy7.5 maleimide can be used to label thiolated oligonucleotides. targetmol.cominterchim.fr These modified nucleic acids can then be used as probes in various hybridization-based assays.
Key Research Findings:
Fluorescence In Situ Hybridization (FISH): Thiol-modified DNA or RNA probes can be synthesized and subsequently labeled with Cy7.5 maleimide. peg.ink These labeled probes can then be used in FISH experiments to detect the presence and location of specific nucleic acid sequences within cells or tissues. peg.inkaxispharm.com
Molecular Beacons: These are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a target sequence. A thiol-modified molecular beacon could be labeled with Cy7.5 maleimide.
Quantification and Detection: Labeled DNA or RNA probes are used for the detection and quantification of specific biomolecules. peg.ink The intense fluorescence of cyanine dyes allows for sensitive detection. axispharm.com
The process typically involves synthesizing an oligonucleotide with a thiol group incorporated at a specific position, which is then reacted with Cy7.5 maleimide.
Receptor-Ligand Binding and Internalization Studies
Cy7.5 maleimide is instrumental in studying the interactions between ligands and their receptors on the cell surface, as well as the subsequent internalization of the receptor-ligand complex.
Key Research Findings:
Targeting Integrin Receptors: Researchers have synthesized cancer-targeting probes by conjugating Cy7.5 maleimide to a cRGDfK peptide, which has a high affinity for integrin receptors overexpressed on many cancer cells. researchgate.net
Visualizing Receptor Binding: Using fluorescence microscopy, the binding of the Cy7.5-labeled ligand to receptors on the cell surface can be directly visualized. researchgate.net
Tracking Internalization: After binding, the process of receptor-mediated endocytosis can be tracked in real-time by following the fluorescent signal as it moves from the cell membrane into intracellular vesicles.
Blocking Studies: The specificity of the binding can be confirmed through competition experiments. Pre-incubating cells with an excess of the unlabeled ligand prevents the binding of the fluorescently labeled ligand, resulting in a significant reduction in the fluorescence signal. researchgate.net
In one study, a cRGDfK peptide probe labeled with a shielded heptamethine cyanine dye (a derivative of the cyanine family) was used for NIR fluorescence imaging of cancer. researchgate.net The study demonstrated effective targeting of integrin-expressing cancer cells and allowed for the quantification of fluorescence intensity, which was significantly reduced in the presence of a blocking agent (free cRGDfK peptide). researchgate.net
Interactive Table: Receptor-Ligand Interaction Study Findings
| Study Aspect | Finding | Reference |
| Probe Design | A cRGDfK peptide was conjugated to a shielded heptamethine cyanine dye with a maleimide group. | researchgate.net |
| Target | Integrin receptors overexpressed on A549 lung adenocarcinoma cells. | researchgate.net |
| Visualization | Cell microscopy showed strong NIR fluorescence from the probe bound to the cells. | researchgate.net |
| Specificity | Pre-incubation with unlabeled cRGDfK peptide significantly blocked probe uptake, confirming target specificity. | researchgate.net |
Enzyme-Activatable and Environmentally Responsive Probes (e.g., pH-sensitive, Redox-sensitive)
A sophisticated application of Cy7.5 chemistry involves creating "smart" probes that change their fluorescent properties in response to specific environmental cues, such as the activity of an enzyme or changes in pH or redox potential.
Enzyme-Activatable Probes: These probes are designed to be initially non-fluorescent or "quenched." The probe contains a specific peptide sequence that is recognized and cleaved by a target enzyme (e.g., a protease). Upon cleavage, a conformational change occurs that separates the fluorophore from a quencher molecule, leading to a "turn-on" of the fluorescence signal. This design allows for the imaging of enzyme activity in real-time.
pH-Sensitive Probes: The fluorescence of some cyanine dyes can be sensitive to pH. researchgate.net Probes can be designed where the polymethine bridge of the cyanine dye is modified. researchgate.net Protonation or deprotonation of certain groups on the dye in response to pH changes can alter the electronic structure of the chromophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. researchgate.net This is particularly useful for imaging acidic organelles like lysosomes or the acidic microenvironment of tumors. alabiolab.ro
Redox-Sensitive Probes: To detect changes in the cellular redox state (e.g., levels of reactive oxygen species or glutathione), probes can be designed with a linker that is susceptible to cleavage under specific redox conditions. For example, a disulfide bond can be incorporated into the probe's structure. In a reducing environment, the disulfide bond is cleaved, which can trigger a change in the fluorescence signal.
While the core Cy7.5 structure provides the NIR signal, the maleimide group facilitates its attachment to a larger molecular scaffold that incorporates these environmentally sensitive elements. nih.gov
Biological Performance and Stability of Cyanine7.5 Maleimide Conjugates
In Vitro Stability Assessments in Biological Buffers and Media
The stability of the linkage between Cyanine7.5 maleimide (B117702) and a biomolecule is fundamental for reliable downstream applications. The maleimide group specifically reacts with free sulfhydryl groups (thiols) on molecules like proteins and peptides to form a thioether bond. lumiprobe.cominterchim.fraxispharm.com
Studies have shown that conjugates of a related dye, Sulfo-Cyanine7, exhibited only slight degradation (2–5%) in phosphate-buffered saline (PBS) nih.govacs.org. The lyophilized form of Sulfo-Cyanine7.5 maleimide powder is stable for at least 12 months when stored at -20°C, protected from light and moisture. vulcanchem.comlumiprobe.com However, aqueous solutions are less stable, with a recommended storage time of no more than one week at 4°C to prevent degradation. vulcanchem.com
The stability of the maleimide-thiol adduct can be influenced by the pH of the buffer. The maleimide group's reaction with thiols is most efficient at a neutral pH range of 6.5-7.5. interchim.fr Outside of this optimal range, the stability of the maleimide itself can be compromised, potentially leading to less efficient conjugation.
Interactive Table: Stability of Cyanine7.5 Maleimide and its Conjugates in Buffers
| Parameter | Condition | Stability/Observation | Reference |
| Lyophilized Powder | -20°C, desiccated, dark | ≥ 12 months | vulcanchem.comlumiprobe.com |
| Aqueous Solution | 4°C | ≤ 1 week | vulcanchem.com |
| Conjugate in PBS | Not specified | Slight degradation (2-5%) observed | nih.govacs.org |
| Conjugation Reaction | pH 6.5-7.5 | Optimal for maleimide-thiol reaction | interchim.fr |
Research on Bioconjugate Stability within Complex Biological Environments
The stability of this compound conjugates within complex biological milieu, such as serum, is a critical factor for in vivo applications. The thioether bond formed between the maleimide and a thiol can be susceptible to a retro-Michael reaction, leading to deconjugation. ucl.ac.uk This can result in the transfer of the dye to other thiol-containing molecules, such as serum albumin, which can lead to off-target signals and reduced efficacy of the targeted probe. ucl.ac.uknih.gov
Research has indicated that maleimide-thiol adducts can be unstable in the presence of other thiol-containing compounds, undergoing elimination through a retro-Michael reaction or thiol exchange. researchgate.net In fact, mass spectrometry studies have shown that an antibody-drug conjugate linked via maleimide-thiol chemistry exchanged with rat serum albumin in vivo. nih.gov Studies on similar cyanine (B1664457) dye conjugates have reported a slight degradation of 2-5% in serum. nih.govacs.org
To address this instability, methods have been developed to create more stable conjugates. One such method involves the hydrolysis of the succinimide (B58015) ring of the maleimide-thiol adduct, which stabilizes the conjugate against cleavage. nih.gov Another approach is the use of "self-hydrolyzing" maleimides that are designed to undergo hydrolysis after conjugation, significantly improving the stability of the resulting bioconjugate. ucl.ac.uk
Photochemical Stability and Resistance to Oxidative Degradation
Cyanine dyes, including Cy7.5, are known to be susceptible to photobleaching and oxidative degradation, which can limit their utility in long-term imaging experiments. nih.gov The mechanism of photobleaching often involves the generation of reactive oxygen species (ROS), such as singlet oxygen, which can attack the polymethine chain of the cyanine dye, leading to its fragmentation and loss of fluorescence. mdpi.comnih.gov
Exposure of a 10 μM solution of Sulfo-Cyanine7.5 maleimide in PBS to ambient light for over 48 hours can result in an 18% decrease in fluorescence due to photobleaching. vulcanchem.com Heptamethine cyanine dyes, in general, are known to be unstable at high pH due to the formation of an electron-deficient iminium group that is susceptible to nucleophilic attack, leading to dye degradation. researchgate.net
Efforts to enhance the photostability of cyanine dyes have included structural modifications. For example, introducing electron-donating groups to the indolenine rings can improve photochemical stability. researchgate.net Another strategy involves the formation of nanohybrids, such as attaching the dye to ZnO nanoparticles, which has been shown to enhance photostability by providing an alternative pathway for excited-state deactivation. nih.gov
Interactive Table: Photostability of Cyanine Dyes
| Dye/Conjugate | Condition | Observation | Reference |
| Sulfo-Cyanine7.5 maleimide | 10 μM in PBS, ambient light | 18% photobleaching after >48 hours | vulcanchem.com |
| Heptamethine cyanine dyes | High pH | Prone to degradation | researchgate.net |
| IR820 (a cyanine dye) | Attached to ZnO nanoparticles | Enhanced photostability | nih.gov |
Influence of Conjugation on Probe Biodistribution and Pharmacokinetics in Preclinical Models
The conjugation of this compound to a biomolecule can influence its biodistribution and pharmacokinetic profile. lumiprobe.com The inherent properties of the dye, being a near-infrared fluorophore, make it suitable for in vivo imaging due to the increased tissue penetration of NIR light. antibodies.comantibodies.com
In preclinical studies, Cy7.5-labeled peptides have been observed to distribute systemically after intravenous injection, with their circulation time and localization dependent on the properties of the peptide itself. researchgate.netnih.gov For instance, a Cy7.5-labeled peptide, FK20, was found to circulate systemically for up to 24 hours post-injection in mice, suggesting resistance to proteolytic degradation. researchgate.net In another study, the biodistribution of Cy7.5-labeled dominant-negative competence-stimulating peptides (dnCSPs) was tracked in mice, showing systemic distribution with varying clearance times depending on the specific peptide analog. nih.gov
The conjugation of a Sulfo-Cyanine7 dye to a minigastrin analogue was found to increase its lipophilicity and protein binding, which in turn affected its biodistribution, leading to retention in non-targeted tissues like the spleen, liver, and kidneys. nih.govacs.org In contrast, anti-EGFR antibodies labeled with Sulfo-Cyanine7.5 maleimide demonstrated a 3.4-fold higher tumor-to-background ratio compared to Cy5.5 conjugates in nude mice 24 hours post-injection, indicating that the choice of dye can significantly impact tumor targeting. vulcanchem.com
Challenges, Limitations, and Future Directions in Cyanine7.5 Maleimide Research
Addressing Background Signal and Signal-to-Noise Ratio Optimization
A significant challenge in fluorescence imaging is minimizing background signal to improve the signal-to-noise ratio (SNR). High background can obscure the target signal, leading to poor image quality and inaccurate data. For cyanine (B1664457) dyes like Cyanine7.5, strategies to enhance SNR are crucial.
One approach to reduce background noise and autofluorescence is to shift the imaging window to the second near-infrared (NIR-II) region (1000-1700 nm). frontiersin.orgnih.gov This longer wavelength range experiences less light scattering and absorption by tissues, resulting in deeper penetration and higher image contrast. frontiersin.org Modifying the structure of cyanine dyes to emit in the NIR-II window can significantly improve the signal-to-background ratio. mdpi.com
Additionally, creating activatable probes that only fluoresce in the presence of a specific target can reduce background from non-target areas. These probes are designed to be in an "off" state until they interact with their target, at which point they switch to an "on" state, producing a fluorescent signal. mdpi.com
Strategies for Enhancing Tissue Penetration Depth in NIR Imaging
The depth to which light can penetrate tissue is a major limiting factor in in vivo imaging. While NIR light penetrates deeper than visible light, there is still room for improvement. The NIR-II and even the third near-infrared (NIR-III, 1700–2500 nm) windows offer the potential for greater penetration depth due to even lower light scattering and water absorption. mdpi.com
Developing cyanine dyes that absorb and emit at these longer wavelengths is a key strategy. mdpi.com For instance, modifying the polymethine chain of the cyanine structure can shift its spectral properties into the NIR-II region. frontiersin.org Furthermore, the formation of J-aggregates, which are ordered assemblies of dye molecules, can lead to red-shifted absorption and emission, contributing to deeper tissue penetration and improved imaging performance. nih.gov
Table 1: Strategies to Enhance Tissue Penetration of NIR Dyes
| Strategy | Mechanism | Advantage |
|---|---|---|
| Shift to NIR-II/III Window | Longer wavelengths experience less scattering and absorption by tissue. | Deeper penetration, higher spatial resolution, and reduced background. mdpi.com |
| Structural Modification | Lengthening the polymethine chain or altering heterocyclic groups shifts emission to longer wavelengths. frontiersin.org | Tunable optical properties for optimal penetration. |
| J-Aggregate Formation | Ordered self-assembly of dye molecules causes a red-shift in absorption and emission. nih.gov | Enhanced brightness and deeper tissue imaging. |
| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains improves solubility and biocompatibility. biorxiv.org | Better circulation and potential for deeper tissue access. |
Development of Highly Specific and Sensitive Probes
The effectiveness of Cyanine7.5 maleimide (B117702) as an imaging agent relies on its ability to specifically and sensitively bind to its target. The maleimide group allows for conjugation to molecules with available thiol groups, such as proteins and peptides. lumiprobe.cominterchim.fr This enables the creation of targeted probes for various biological markers. axispharm.com
To enhance specificity, researchers are designing probes that target molecules overexpressed in diseased tissues, such as cancer cells. mdpi.com For example, Cyanine7.5 maleimide can be conjugated to antibodies or peptides that recognize specific cell surface receptors. mdpi.comscience.gov
Sensitivity can be improved by increasing the quantum yield of the fluorophore. broadpharm.com Structural modifications, such as rigidifying the polymethine bridge of the cyanine dye, can enhance its brightness and photostability. lumiprobe.com
Integration of this compound with Emerging Imaging Technologies
Combining fluorescence imaging with other modalities can provide a more comprehensive understanding of biological processes. This compound is being integrated with various emerging imaging technologies to create multimodal probes.
Photoacoustic Imaging (PAI): PAI combines light and sound to create high-resolution images. Cyanine dyes can be used as contrast agents for PAI, offering the potential for deep tissue imaging with high sensitivity. nih.gov Some studies have shown that cyanine-based probes can effectively differentiate between bacterial infection and sterile inflammation using PAI. nih.gov
Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique. By incorporating a positron-emitting radionuclide into a this compound-based probe, researchers can create dual-modality PET/fluorescence imaging agents. researchgate.netnih.gov This allows for both the high sensitivity of PET and the high resolution of optical imaging.
Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay rate of fluorescence, which can provide information about the local environment of the fluorophore. Integrating this compound with FLIM could offer another layer of data for differentiating tissues and understanding molecular interactions. acs.org
Design of Next-Generation this compound Derivatives with Tunable Properties
The development of new this compound derivatives with tailored properties is a major focus of current research. The goal is to create probes that are brighter, more stable, and have optimized spectral properties for specific applications.
Key strategies for designing next-generation derivatives include:
Improving Photostability: Photobleaching, or the irreversible loss of fluorescence, can limit the duration of imaging experiments. Structural modifications to the cyanine core can enhance photostability. rsc.org
Tuning Optical Properties: By altering the length of the polymethine chain and the nature of the heterocyclic groups, the absorption and emission wavelengths of cyanine dyes can be precisely controlled. frontiersin.org This allows for the development of probes for multiplexed imaging, where multiple targets are visualized simultaneously.
Enhancing Quantum Yield: The quantum yield, a measure of the efficiency of fluorescence, can be increased by rigidifying the dye's structure. lumiprobe.com This leads to brighter probes and improved sensitivity.
Improving Solubility and Biocompatibility: The addition of sulfonate groups or PEGylation can increase the water solubility of cyanine dyes, which is crucial for in vivo applications. biorxiv.orgbroadpharm.com
Table 2: Properties of this compound and its Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
|---|---|---|---|---|
| This compound | 788 | 808 | 0.10 | Thiol-reactive NIR dye. lumiprobe.comlunanano.ca |
| sulfo-Cyanine7.5 maleimide | 788 | 797 | 0.21 | Highly hydrophilic due to sulfonate groups. broadpharm.comlumiprobe.com |
| s775z-maleimide | ~775 | Not specified | Not specified | Sterically shielded to prevent aggregation and non-specific binding. acs.org |
Expansion of Applications in Diverse Biomedical Research Fields
The versatility of this compound allows for its application in a wide range of biomedical research areas beyond traditional in vivo imaging.
Targeted Drug Delivery: this compound can be used to track the biodistribution and target accumulation of drug delivery systems, such as nanoparticles and liposomes. mdpi.comtandfonline.com
Intraoperative Surgical Guidance: The NIR fluorescence of Cyanine7.5-labeled probes can help surgeons visualize tumor margins during cancer resection, potentially leading to more complete tumor removal. mdpi.com
Sensing and Diagnostics: Activatable probes based on Cyanine7.5 can be designed to detect specific enzymes, reactive oxygen species, or pH changes associated with disease states. mdpi.com
Proteomics and Bioconjugation: The maleimide group facilitates the site-specific labeling of proteins, enabling studies of protein localization, interaction, and function. axispharm.comaatbio.com
The continued development and application of this compound and its derivatives hold great promise for advancing our understanding and treatment of various diseases.
Q & A
Q. How do tissue-specific factors affect the performance of this compound in in vivo imaging?
- Challenges :
- Tissue depth : Signal attenuation occurs beyond 1–2 cm, limiting use in deep-tissue imaging .
- Biodistribution : Hydrophobic dyes may accumulate in lipid-rich organs (e.g., liver), requiring PEGylation for improved solubility .
- Optimization :
- Administer via intravenous injection for systemic distribution .
- Use time-resolved imaging to differentiate target signal from background .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
